molecular formula C9H7N3 B11745820 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11745820
M. Wt: 157.17 g/mol
InChI Key: HSFINRNSJMFYMY-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 1-position and a cyano group at the 3-position

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures (around 50°C) to form intermediate compounds . These intermediates are then subjected to further reactions, such as cyclization and nitrile formation, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,1H3

InChI Key

HSFINRNSJMFYMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C#N

Origin of Product

United States

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